Tert-butyl 3-isocyanatopiperidine-1-carboxylate
Description
Tert-butyl 3-isocyanatopiperidine-1-carboxylate is a piperidine-derived compound featuring a reactive isocyanate (-NCO) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, while the isocyanate group enables participation in urea/urethane-forming reactions, making it valuable in medicinal chemistry and polymer synthesis.
Properties
IUPAC Name |
tert-butyl 3-isocyanatopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWXSXYBKIVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700577 | |
| Record name | tert-Butyl 3-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-64-0 | |
| Record name | 1,1-Dimethylethyl 3-isocyanato-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189321-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane. The reaction temperature is maintained at a low level to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-isocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the reagents .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and substituted piperidines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-isocyanatopiperidine-1-carboxylate is utilized in the development of pharmaceutical agents. Its structure allows for the modification of biological activity, making it a valuable intermediate in drug synthesis.
Case Study: Synthesis of Anticancer Agents
In a study focusing on the synthesis of novel anticancer compounds, this compound was used as a precursor to generate derivatives that exhibited significant cytotoxicity against cancer cell lines. The modifications facilitated enhanced selectivity and reduced toxicity in normal cells, showcasing the compound's potential in targeted cancer therapies .
Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through reactions such as nucleophilic addition and cycloaddition.
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Nucleophilic Addition | This compound + amines | 85 | Room temperature, solvent-free |
| Cycloaddition | This compound + dienes | 90 | Reflux in dichloromethane |
Material Science
The compound's isocyanate group enables its use in the production of polymers and coatings, enhancing material properties such as durability and resistance to chemicals.
Case Study: Development of Coatings
Research has demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical properties and thermal stability. This advancement opens avenues for its application in protective coatings for industrial uses .
Toxicological Considerations
While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that it can cause skin irritation and has harmful effects if ingested. Safety protocols must be established when handling this compound to mitigate risks associated with its use .
Mechanism of Action
The mechanism of action of tert-butyl 3-isocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles .
Comparison with Similar Compounds
Tert-butyl (3S,4R)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate
Structural Differences :
Key Properties :
| Property | Value/Description |
|---|---|
| Molecular Weight | 307.4 g/mol |
| Reactivity | Low (no hazardous reactions reported) |
| Applications | Intermediate in chiral synthesis |
Comparison: The pyrrolidine derivative exhibits lower reactivity due to the absence of the isocyanate group. Its hydroxymethyl substituent enables alcohol-mediated coupling reactions, contrasting with the isocyanate’s electrophilic nature. Stability under recommended storage conditions is noted, whereas isocyanates typically require anhydrous environments .
Tert-butyl (3R)-3-Methanesulfonamidopiperidine-1-carboxylate
Key Properties :
| Property | Value/Description |
|---|---|
| Reactivity | Moderate (sulfonamide stability) |
| Applications | Protease inhibitor scaffolds |
Comparison :
The sulfonamide group enhances thermal and hydrolytic stability compared to the labile isocyanate. This makes it suitable for prolonged storage but limits its utility in rapid crosslinking or peptide coupling. The Boc group similarly aids solubility, but steric hindrance from sulfonamide may reduce nucleophilic attack efficiency .
(R)-Tert-butyl 3-Mercaptopiperidine-1-carboxylate
Key Properties :
| Property | Value/Description |
|---|---|
| Reactivity | High (thiol-disulfide interchange) |
| Stability | Air-sensitive (oxidation risk) |
Comparison :
The thiol group offers strong nucleophilicity, enabling disulfide bond formation or metal chelation, unlike the electrophilic isocyanate. However, air sensitivity necessitates inert storage, whereas isocyanates primarily require moisture-free conditions. Both groups are valuable in bioconjugation but target different reactive partners .
Tert-butyl 3,3-Dimethoxy-4-oxopiperidine-1-carboxylate
Key Properties :
| Property | Value/Description |
|---|---|
| Molecular Weight | 259.3 g/mol |
| Solubility | Polar solvents (methanol, acetone) |
Comparison :
The ketone and dimethoxy groups increase polarity, enhancing solubility in polar aprotic solvents compared to the more hydrophobic isocyanate derivative. The ketone enables aldol or Grignard reactions, contrasting with the isocyanate’s preference for nucleophilic additions.
Tert-butyl (3S)-3-Formylpiperidine-1-carboxylate
Key Properties :
| Property | Value/Description |
|---|---|
| Reactivity | Moderate (nucleophilic additions) |
Comparison :
The aldehyde group participates in reductive amination or Wittig reactions, offering pathways distinct from isocyanate-mediated urea formation. Aldehydes are less moisture-sensitive than isocyanates but require stabilization against oxidation .
Research Implications
The diversity of functional groups in piperidine derivatives highlights their adaptability in organic synthesis. While isocyanates excel in rapid crosslinking, sulfonamides and aldehydes offer stability and alternative reaction pathways. Stability and handling requirements (e.g., inert atmospheres for thiols vs. anhydrous conditions for isocyanates) further dictate their practical applications .
Biological Activity
Tert-butyl 3-isocyanatopiperidine-1-carboxylate (CAS Number: 398489-26-4) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 171.19 g/mol
- Density : 1.2 g/cm³
- Boiling Point : Approximately 251.3 °C at 760 mmHg
- Melting Point : 49-52 °C
The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and steric properties, which can affect its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles in biological systems. Isocyanates are recognized for their ability to modify proteins and other biomolecules, potentially leading to various pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds containing isocyanate groups exhibit antimicrobial properties. For example, studies have shown that similar piperidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
2. Anticancer Potential
Isocyanates have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies suggest that this compound may exert cytotoxic effects on specific cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated a significant reduction in the viability of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating the compound's potential as a therapeutic agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Cytotoxicity in Cancer Cells
In another study, the cytotoxic effects of this compound were assessed on HeLa and MCF-7 cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Q & A
Basic Questions
Q. What are the common synthetic routes and reaction conditions for preparing tert-butyl 3-isocyanatopiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, intermediates like tert-butyl piperidine carboxylates are functionalized using isocyanate groups. A representative method includes:
- Step 1 : Activation of the piperidine nitrogen using tert-butyl carbamate under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .
- Step 2 : Introduction of the isocyanate group via reaction with phosgene analogs or carbamoyl chlorides.
- Key Reagents : Triethylamine, DMAP (4-dimethylaminopyridine), and dichloromethane are critical for maintaining reaction efficiency and minimizing side reactions .
Q. How is this compound characterized structurally?
- Methodological Answer :
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving bond angles and torsional conformations .
- NMR Spectroscopy : Low-temperature NMR (e.g., at 183 K) helps analyze dynamic conformational changes, such as axial/equatorial isomerism of the tert-butyl group .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 275.3920 g/mol for analogs) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water jets to prevent aerosolization .
- Toxicity Note : Acute and chronic toxicity data are limited; assume high hazard and prioritize medical consultation upon exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent ratio, catalyst loading). For example, molybdenum hexacarbonyl (Mo(CO)₆) optimizes epoxidation yields in analogous tert-butyl systems .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate isocyanate formation.
- Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–20°C | Prevents decomposition |
| Solvent | DCM/THF | Enhances solubility |
| Catalyst | DMAP | Reduces reaction time |
Q. How can stereochemical outcomes be controlled during functionalization of the piperidine ring?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation (e.g., using tartaric acid derivatives) .
- Stereoselective Reagents : Employ enantiopure isocyanates or tert-butyl carbamates to direct axial/equatorial positioning .
Q. What computational tools are used to predict conformational stability and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models tert-butyl group dynamics. Explicit solvent models (e.g., water) are critical to match experimental NMR data, as gas-phase calculations erroneously favor axial conformers .
- MD Simulations : GROMACS or AMBER assess solvation effects on piperidine ring flexibility .
Q. How should researchers resolve contradictions between experimental and computational data?
- Methodological Answer :
- Case Study : If NMR shows equatorial tert-butyl dominance but DFT predicts axial stability, re-run calculations with explicit solvent molecules (e.g., water clusters) to account for solvation effects .
- Validation : Cross-check with alternative techniques (e.g., IR spectroscopy for hydrogen bonding analysis) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
